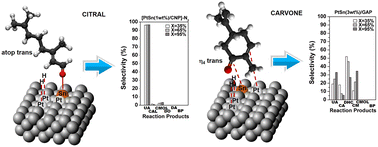Hydrogenation of citral and carvone on Pt and PtSn supported metallic catalysts. A comparative study on the regioselectivity and chemoselectivity
Reaction Chemistry & Engineering Pub Date: 2023-08-22 DOI: 10.1039/D3RE00259D
Abstract
Pt and PtSn catalysts supported on oxide and carbonaceous materials have been studied for the regioselective and chemoselective hydrogenation of citral and carvone. The influence of the support properties, Sn addition, and reaction substrate structure were correlated with the catalytic behaviour. The catalysts were prepared by conventional impregnation. The results showed that adding Sn to the metallic phase strongly affects the selectivity to unsaturated alcohols (UA) in citral hydrogenation with bimetallic catalysts. At the same time, the structure of the carvone molecule plays an essential role in the formation of partially hydrogenated products derived from the regioselectivity of the reaction when both mono- and bimetallic catalysts are used. The highest selectivity towards UA obtained for the hydrogenation of citral on bimetallic PtSn catalysts can be explained by a strong Sn promoter effect, which allows a predominant atop adsorption mode of the carbonyl group. In the hydrogenation of carvone, the acid–base properties of the support and the Sn promoter scarcely influence the selectivity toward UA, but the bonding modes of the C![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) O and C
O and C![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) C groups, preferentially parallel to the catalytic surface, would explain the products formed and the lower selectivity toward UA compared to the citral molecule.
C groups, preferentially parallel to the catalytic surface, would explain the products formed and the lower selectivity toward UA compared to the citral molecule.


Recommended Literature
- [1] Selective detection of inorganic phosphates in live cells based on a responsive fluorescence probe†
- [2] Enhanced photocatalytic activity of hybrid Fe2O3–Pd nanoparticulate catalysts†
- [3] Contents list
- [4] Natural product inspired optimization of a selective TRPV6 calcium channel inhibitor†
- [5] A simple method for the evaluation of microfluidic architecture using flow quantitation via a multiplexed fluidic resistance measurement†
- [6] Visible light-induced nuclease activity of a ternary mono-phenanthroline copper(ii) complex containing l-methionine as a photosensitizer
- [7] Deep ultraviolet optical limiting materials: 2D Ti3C2 and Ti3AlC2 nanosheets†
- [8] [Et3NH][HSO4]-catalyzed eco-friendly and expeditious synthesis of thiazolidine and oxazolidine derivatives†
- [9] A waste-minimized protocol for the preparation of 1,2-azido alcohols and 1,2-amino alcohols†
- [10] Stepwise N–H bond formation from N2-derived iron nitride, imide and amide intermediates to ammonia†

Journal Name:Reaction Chemistry & Engineering
Research Products
-
3-(propan-2-yloxy)propanenitrile
CAS no.: 110-47-4
-
CAS no.: 16817-43-9
-
CAS no.: 157730-74-0
-
CAS no.: 119823-35-7
-
CAS no.: 16130-58-8









